3-amino-N-tert-butyl-2-hydroxybenzamide

Description

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for 3-amino-N-tert-butyl-2-hydroxybenzamide is derived by applying established rules for naming substituted benzamides, taking into account the positions and nature of the substituents on the aromatic ring and the amide nitrogen.

The core structure is benzamide, with the amide nitrogen substituted by a tert-butyl group. The benzene ring bears two additional substituents: an amino group at position 3 and a hydroxy group at position 2, relative to the amide carbonyl. According to IUPAC conventions, the substituents are cited in order of their position numbers, and the tert-butyl group is indicated as a substituent on the amide nitrogen.

The most widely accepted IUPAC name for this compound is:

This compound

This nomenclature reflects the following structural features:

- The “3-amino” prefix indicates the presence of an amino group at the third position of the benzene ring.

- The “2-hydroxy” prefix denotes a hydroxy group at the second position.

- The “N-tert-butyl” infix specifies that the amide nitrogen is substituted with a tert-butyl group.

- The “benzamide” suffix denotes the core structure.

Alternative systematic names, as found in some chemical databases, include:

The alternative name highlights the tert-butyl group as “1,1-dimethylethyl,” which is an equivalent representation in IUPAC nomenclature.

Structural Representation

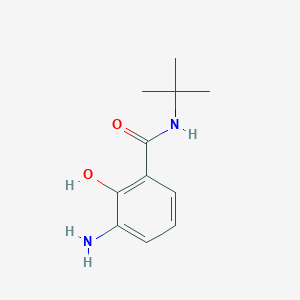

The structural representation of this compound is essential for understanding its chemical properties. The molecule consists of a benzene ring with three substituents:

- An amide group at the first position (with the carbonyl carbon attached to the ring).

- An amino group at the third position.

- A hydroxy group at the second position.

- The amide nitrogen is substituted with a tert-butyl group.

The two-dimensional (2D) structure can be depicted as follows:

OH

|

2--C6H4--3--NH2

|

C=O

|

N-tert-butyl

A more precise chemical structure, using the Simplified Molecular Input Line Entry System (SMILES) notation, is:

CC(C)(C)NC(=O)C1=C(C(=CC=C1)N)O

This SMILES string specifies a tert-butyl group attached to the amide nitrogen, with the amide carbonyl connected to a benzene ring bearing an amino group at position 3 and a hydroxy group at position 2.

The International Chemical Identifier (InChI) provides another standardized representation:

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)7-5-4-6-8(14)9(7)12/h4-6,14H,12H2,1-3H3,(H,13,15)

The corresponding InChIKey, which serves as a unique digital fingerprint for the compound, is:

Data Table: Structural Identifiers

| Property | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| Alternative IUPAC Name | Benzamide, 3-amino-N-(1,1-dimethylethyl)-2-hydroxy- |

| SMILES | CC(C)(C)NC(=O)C1=C(C(=CC=C1)N)O |

| InChI | InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)7-5-4-6-8(14)9(7)12/h4-6,14H,12H2,1-3H3,(H,13,15) |

| InChIKey | WGVUYTNRRDDEGM-UHFFFAOYSA-N |

Structure

2D Structure

Properties

IUPAC Name |

3-amino-N-tert-butyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)7-5-4-6-8(12)9(7)14/h4-6,14H,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHQKPUFSHTIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729809 | |

| Record name | 3-Amino-N-tert-butyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473731-39-4 | |

| Record name | 3-Amino-N-tert-butyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-N-tert-butyl-2-hydroxybenzamide (CAS No. 473731-39-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group at the meta position relative to the hydroxyl group on a benzene ring, which enhances its biological activity compared to other similar compounds. The tert-butyl group contributes to its lipophilicity, potentially affecting its pharmacokinetics.

The primary mechanism of action for this compound appears to involve modulation of key cellular pathways:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered cellular signaling and metabolic processes.

- Cell Signaling Modulation : It may influence pathways related to cell growth and apoptosis, particularly through interactions with kinases and transcription factors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Similar compounds have demonstrated potential as antioxidants, reducing oxidative stress in cellular models.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could protect neuronal cells from damage due to oxidative stress.

Case Studies

-

Cellular Studies :

- In vitro studies using neuroblastoma cells indicated that this compound could reduce apoptosis induced by oxidative stress. This was assessed using assays that measure cell viability and apoptotic markers.

- The compound's effects on reactive oxygen species (ROS) levels were significant, suggesting a strong antioxidant capacity.

-

Animal Models :

- Animal studies have shown that administration of this compound can lead to improved outcomes in models of ischemic injury, highlighting its potential as a therapeutic agent in stroke and neurodegenerative diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The tert-butyl group and amide linkage are common motifs in the compounds listed below. Key differences lie in substituent positions and additional functional groups:

*Calculated based on molecular formula.

Key Observations:

- Directing Groups: The target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide both possess N,O-bidentate directing groups, which are critical for facilitating metal-catalyzed C–H bond functionalization. However, the amino group in the target compound may offer stronger coordination compared to the hydroxyl group in the latter .

- Substituent Effects: Replacing the amino group with acetylamino (as in 3-(acetylamino)-N-(tert-butyl)benzamide ) reduces nucleophilicity but enhances hydrolytic stability, making it more suitable for drug intermediates.

- Heterocyclic Modifications: Compounds like N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide and the tetrahydrothiophen derivative incorporate heterocycles, expanding their utility in medicinal chemistry but increasing molecular complexity and weight.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-tert-butyl-2-hydroxybenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of N-alkyl benzamide derivatives often involves nucleophilic substitution or condensation reactions. For example, 3,4,5-trihydroxy-N-tert-butyl-benzamide (structurally analogous) was synthesized via alkylation of hydroxybenzamide precursors with tert-butyl halides under basic conditions . To optimize yield:

- Condition Screening : Vary solvents (e.g., DMF, THF), bases (e.g., K₂CO₃, NaH), and temperature (60–120°C).

- AI-Driven Route Prediction : Tools like Reaxys or Pistachio models can propose feasible pathways by analyzing reaction databases .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for alkylation steps.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

- Docking Studies : Predict interactions if the compound is bioactive (e.g., enzyme binding using AutoDock Vina).

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Multi-Technique Validation : Cross-check with IR (amide I/II bands) and X-ray crystallography (if crystalline).

- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., incomplete alkylation or hydrolysis) .

- Dynamic NMR : Assess rotational barriers of the tert-butyl group if splitting is observed .

Q. What strategies are recommended for evaluating the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.

- Stability-Indicating Assays : Monitor degradation via HPLC and track loss of parent compound .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature.

Q. How can researchers assess the ecological impact of this compound?

Methodological Answer:

- In Silico Toxicity Prediction : Tools like ECOSAR or TEST to estimate aquatic toxicity (e.g., LC₅₀ for fish) .

- Soil Mobility Assays : Measure log (octanol-water coefficient) and conduct column leaching tests .

- Microbial Degradation : Incubate with soil slurries and monitor via LC-MS for breakdown products .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.